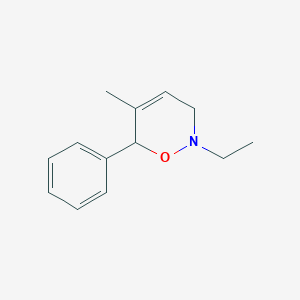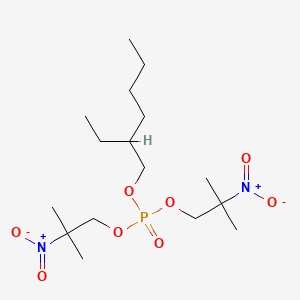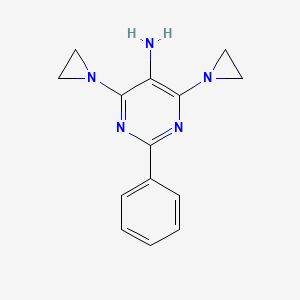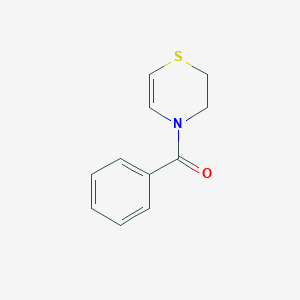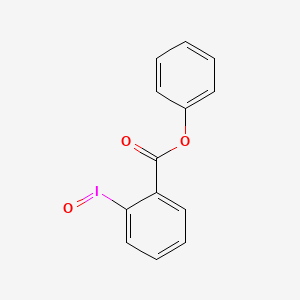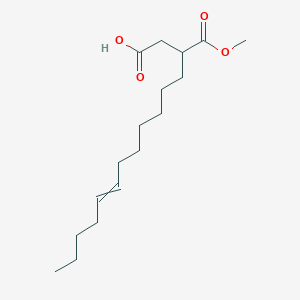![molecular formula C14H16O3 B14508173 [3-(4-Methoxyphenyl)cyclopent-3-en-1-yl]acetic acid CAS No. 62761-34-6](/img/structure/B14508173.png)
[3-(4-Methoxyphenyl)cyclopent-3-en-1-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(4-Methoxyphenyl)cyclopent-3-en-1-yl]acetic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyclopentene ring substituted with a methoxyphenyl group and an acetic acid moiety, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-Methoxyphenyl)cyclopent-3-en-1-yl]acetic acid typically involves the following steps:
Formation of the Cyclopentene Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions where a methoxy group is introduced to a phenyl ring.
Attachment of the Acetic Acid Moiety: This can be done through various methods, including esterification followed by hydrolysis or direct carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and catalytic processes are often employed to enhance efficiency and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the cyclopentene ring or the acetic acid moiety, resulting in the formation of alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the cyclopentene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents, nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Methoxybenzoic acid, cyclopentane derivatives.
Reduction Products: Cyclopentanol, methoxyphenyl ethanol.
Substitution Products: Various substituted cyclopentene and methoxyphenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [3-(4-Methoxyphenyl)cyclopent-3-en-1-yl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of cyclopentene derivatives on biological systems. It may serve as a model compound for understanding the interactions between similar structures and biological targets.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit therapeutic properties, making it a valuable compound for drug development.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its unique structure allows for the design of materials with tailored functionalities.
Mecanismo De Acción
The mechanism of action of [3-(4-Methoxyphenyl)cyclopent-3-en-1-yl]acetic acid involves its interaction with specific molecular targets. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclopentene ring can participate in hydrophobic interactions. The acetic acid moiety can form hydrogen bonds with polar residues, facilitating binding to enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
- [3-(4-Hydroxyphenyl)cyclopent-3-en-1-yl]acetic acid
- [3-(4-Methylphenyl)cyclopent-3-en-1-yl]acetic acid
- [3-(4-Chlorophenyl)cyclopent-3-en-1-yl]acetic acid
Uniqueness
[3-(4-Methoxyphenyl)cyclopent-3-en-1-yl]acetic acid is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties. This makes it distinct from its analogs, influencing its reactivity and interactions with biological targets.
Propiedades
Número CAS |
62761-34-6 |
|---|---|
Fórmula molecular |
C14H16O3 |
Peso molecular |
232.27 g/mol |
Nombre IUPAC |
2-[3-(4-methoxyphenyl)cyclopent-3-en-1-yl]acetic acid |
InChI |
InChI=1S/C14H16O3/c1-17-13-6-4-11(5-7-13)12-3-2-10(8-12)9-14(15)16/h3-7,10H,2,8-9H2,1H3,(H,15,16) |
Clave InChI |
GKQHZRLDSDONKF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=CCC(C2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


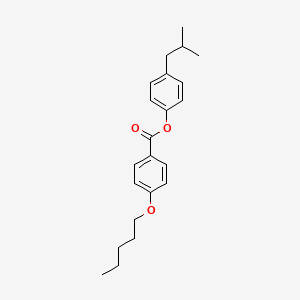
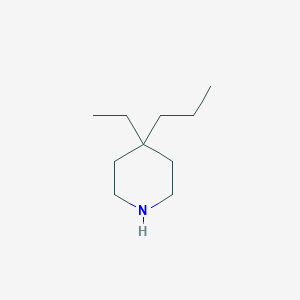



![N-[4-ethyl-5-(5-nitrofuran-2-yl)-1,2,4-triazol-3-yl]acetamide](/img/structure/B14508112.png)
![[(2-Methoxyoctyl)selanyl]benzene](/img/structure/B14508120.png)
